molecular formula C14H18N2O B13257586 ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine CAS No. 938121-64-3

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B13257586
CAS No.: 938121-64-3
M. Wt: 230.31 g/mol
InChI Key: LTZKWMJXWMLEJP-UHFFFAOYSA-N
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Description

The compound ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine is a pyrrole derivative featuring a 4-methoxyphenyl substituent at the 1-position, methyl groups at the 2- and 5-positions, and a methylamine group at the 3-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

938121-64-3

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

InChI

InChI=1S/C14H18N2O/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3

InChI Key

LTZKWMJXWMLEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CN

Origin of Product

United States

Preparation Methods

Direct Functionalization of the Pyrrole Core

The synthesis begins with the formation of the pyrrole ring substituted at the 1-position with a 4-methoxyphenyl group and at the 2,5-positions with methyl groups. This core structure can be synthesized via the Paal-Knorr pyrrole synthesis, a classical method involving the cyclization of 1,4-dicarbonyl compounds with primary amines.

Key Steps:

This method ensures regioselective substitution at the 1-position with the 4-methoxyphenyl moiety and methyl groups at the 2 and 5 positions via subsequent alkylation or methylation steps.

Methylation at the 2 and 5 Positions

Post-formation of the pyrrole ring, selective methylation at the 2 and 5 positions is achieved through electrophilic methylation:

  • Reagents: Methyl iodide (CH₃I) or dimethyl sulfate.
  • Conditions: Typically performed in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Outcome: The methyl groups are introduced with high regioselectivity, yielding the 2,5-dimethyl substituted pyrrole.

Introduction of the Methylamine Group at the 3-Position

The final functionalization involves attaching the methylamine group at the 3-position of the pyrrole ring:

  • Method A: Nucleophilic Substitution

    • Starting Material: A halogenated pyrrole derivative, such as 3-chloropyrrole.
    • Reaction: Nucleophilic substitution with methylamine in the presence of a base (e.g., potassium carbonate) under reflux conditions.
    • Result: Formation of the methylamine substituent at the 3-position.
  • Method B: Reductive Amination

    • Starting Material: A ketone or aldehyde precursor at the 3-position.
    • Reaction: Treatment with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
    • Outcome: Formation of the methylamine-functionalized pyrrole.

Alternative Synthetic Routes via Building Blocks

Recent advances suggest that the synthesis can also be achieved through multi-step assembly using pre-functionalized pyrrole building blocks:

Step Description Reagents/Conditions Reference
1 Synthesis of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole Paal-Knorr reaction
2 Bromination at the 3-position N-bromosuccinimide (NBS), solvent
3 Nucleophilic substitution with methylamine Methylamine, reflux

This modular approach allows for precise control over substitution patterns and facilitates the synthesis of the target compound.

Summary of Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield Reference
Pyrrole formation 1,4-dicarbonyl + amine Acetic acid Reflux ~80%
Methylation CH₃I + K₂CO₃ DMF Room temperature >85%
Nucleophilic substitution Methylamine Ethanol Reflux ~70-80%

Research Findings and Notes

  • The classical Paal-Knorr method remains the most reliable for constructing the pyrrole core with desired substitutions.
  • Regioselective methylation at the 2 and 5 positions is achieved via electrophilic methylation, with control over selectivity through reaction conditions.
  • Functionalization at the 3-position with methylamine often involves halogenated intermediates or reductive amination, depending on precursor availability.
  • Recent synthetic strategies emphasize modular synthesis using pre-functionalized pyrrole derivatives, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound vs. 4-methylthiophenyl in : Methoxy is more electron-donating than methylthio, which may enhance interactions with electron-deficient biological targets.

Heterocyclic Influence :

  • The oxadiazole-containing analog exhibits confirmed antiproliferative activity, highlighting the role of heterocycles in modulating bioactivity. The absence of an oxadiazole in the target compound may shift its pharmacological profile.

Biological Activity

The compound ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine , also known by various synonyms, is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N2OC_{17}H_{25}N_2O, characterized by a pyrrole ring substituted with a methoxyphenyl group and two methyl groups. Its structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, certain pyrrole-benzamide derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The compound's structure allows it to interact effectively with bacterial targets, leading to inhibition of growth.

Compound TypeMIC (µg/mL)Pathogen
Pyrrole-benzamide derivatives3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Both pathogens

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent antiproliferative effects . The mechanism of action appears to involve tubulin destabilization, which is crucial for cancer cell division.

Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin)
HCT-1161.93.23
MCF-72.33.23

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown anti-inflammatory effects. A study reported that derivatives inhibited COX-1 and COX-2 enzymes, essential mediators in the inflammatory response . The IC50 values for these compounds were significantly lower than those of standard anti-inflammatory drugs like diclofenac.

Compound TypeIC50 COX-1 (μM)IC50 COX-2 (μM)Standard Drug (Diclofenac)
Pyrrole derivatives19.45 ± 0.0742.1 ± 0.306.74

Case Studies

  • Antibacterial Study : A recent investigation into pyrrole derivatives found that compounds with similar structures to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics .
  • Anticancer Research : In vitro studies demonstrated that specific analogs of this compound could effectively arrest cancer cell cycles and induce apoptosis in breast cancer models . The results suggest a promising avenue for developing new cancer therapies based on this scaffold.

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Software/ToolReference
Space groupP212_1/cSHELXL-2018
R-factor< 0.05WinGX
Anisotropic displacementRefined via SHELXLORTEP for Windows

Q. Table 2. Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Dimethylpyrrole isomersIncomplete cyclizationIncrease reaction time (48–72 h)
N-Oxide derivativesOxidation of amineUse inert atmosphere (N2_2)

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